

Hepta-1,6-dien-4-ol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hepta-1,6-dien-4-ol*

Cat. No.: *B1294630*

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CAS Number: 2883-45-6

This technical guide provides an in-depth overview of **Hepta-1,6-dien-4-ol**, a secondary alcohol and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and key chemical transformations.

Chemical and Physical Properties

Hepta-1,6-dien-4-ol is a flammable liquid with the molecular formula $C_7H_{12}O$.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2883-45-6	[1]
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1]
Appearance	Clear colorless to light yellow liquid	
Boiling Point	151 °C (lit.)	
Density	0.864 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.45 (lit.)	
Flash Point	40 °C (104 °F)	
Solubility	Information not readily available, but expected to be sparingly soluble in water and soluble in common organic solvents.	
SMILES	C=CCC(O)CC=C	
InChI	InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2	
InChIKey	UTGFWQYZKTZTN-UHFFFAOYSA-N	

Synthesis of Hepta-1,6-dien-4-ol

A common and effective method for the synthesis of **Hepta-1,6-dien-4-ol** is the Grignard reaction between allylmagnesium bromide and an appropriate ester, such as ethyl formate.[2] [3] The reaction proceeds via the nucleophilic addition of two equivalents of the Grignard reagent to the ester.

Experimental Protocol: Synthesis via Grignard Reaction

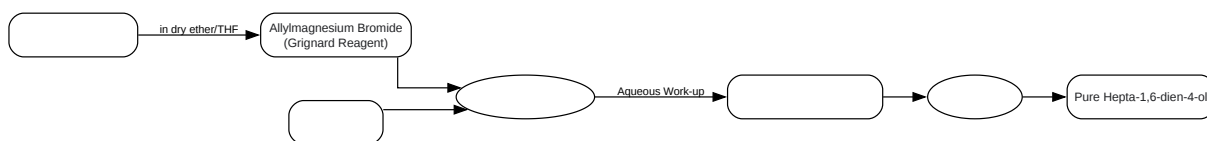
Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl formate
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

- **Preparation of Allylmagnesium Bromide:** In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- **Reaction with Ethyl Formate:** Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of ethyl formate in the same anhydrous solvent dropwise to the Grignard reagent. A molar ratio of at least 2:1 of Grignard reagent to ester is required.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over

anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **Hepta-1,6-dien-4-ol**.



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Caption: Synthetic workflow for **Hepta-1,6-dien-4-ol**.

Purification

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for the purification of **Hepta-1,6-dien-4-ol**, given its relatively high boiling point.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Vacuum source and gauge

Procedure:

- **Setup:** Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
- **Charging the Flask:** Place the crude **Hepta-1,6-dien-4-ol** in the round-bottom flask along with a few boiling chips or a magnetic stir bar.
- **Distillation:** Begin heating the flask gently under reduced pressure. The pressure should be monitored and kept constant.
- **Fraction Collection:** Collect the distillate fractions in the receiving flask. The fraction that distills at a constant temperature corresponding to the boiling point of **Hepta-1,6-dien-4-ol** at the applied pressure should be collected as the pure product. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Chemical Reactivity and Applications

Hepta-1,6-dien-4-ol is a valuable intermediate in organic synthesis due to the presence of both a secondary alcohol and two terminal alkene functionalities. These functional groups allow for a variety of chemical transformations.

Prins-Ritter Cyclization

Hepta-1,6-dien-4-ol can undergo a tandem Prins–Ritter cyclization with various aldehydes in the presence of a Lewis acid catalyst, such as bismuth(III) triflate, to afford N-(tetrahydropyranyl)acetamides. This reaction is a powerful tool for the synthesis of substituted tetrahydropyran rings, which are common motifs in natural products.

Experimental Protocol: Prins-Ritter Cyclization

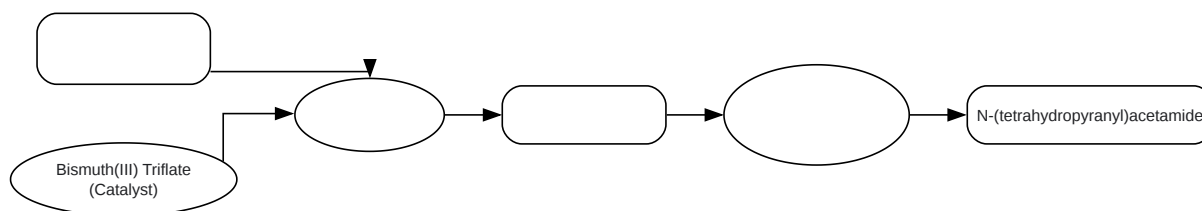
Materials:

- **Hepta-1,6-dien-4-ol**
- Aldehyde (e.g., benzaldehyde)
- Acetonitrile (serves as both solvent and nitrile source)

- Bismuth(III) triflate (catalyst)
- Anhydrous solvent (e.g., dichloromethane)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve **Hepta-1,6-dien-4-ol** and the aldehyde in anhydrous acetonitrile.
- Catalyst Addition: Add a catalytic amount of bismuth(III) triflate to the solution.
- Reaction: Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures depending on the specific substrates) and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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Caption: Logical workflow of the Prins-Ritter reaction.

Mitsunobu Reaction

The secondary alcohol functionality of **Hepta-1,6-dien-4-ol** can be utilized in Mitsunobu reactions to form C-N, C-O, or C-S bonds with inversion of stereochemistry. This reaction is particularly useful for the synthesis of chiral compounds. For instance, it has been used to synthesize derivatives of purines and pyrimidines.

Experimental Protocol: Mitsunobu Reaction with a Nucleobase (General)

Materials:

- **Hepta-1,6-dien-4-ol**
- Nucleobase (e.g., guanine, adenine, uracil, or thymine derivative with a free N-H)
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous solvent (e.g., THF, dioxane)

Procedure:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, dissolve **Hepta-1,6-dien-4-ol**, the nucleobase, and triphenylphosphine in an anhydrous solvent.
- **Reagent Addition:** Cool the solution in an ice bath and slowly add DEAD or DIAD dropwise. The reaction is often exothermic.
- **Reaction:** After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- **Purification:** The reaction mixture will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine byproduct. The purification can be challenging but is typically achieved by column chromatography on silica gel.

Biological Context and Potential Signaling Pathways

While specific signaling pathways directly involving **Hepta-1,6-dien-4-ol** have not been extensively documented, the metabolism of unsaturated alcohols is a known biological process.[1][4] Unsaturated alcohols can be metabolized through oxidation to the corresponding aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases. These metabolites can then enter various metabolic pathways. Given its structure, **Hepta-1,6-dien-4-ol** could potentially be a substrate for cytochrome P450 enzymes, leading to epoxidation or hydroxylation at the double bonds.

The biological activities of dienols and related unsaturated alcohols are an area of active research.[5] Some have shown antimicrobial, anti-inflammatory, or antioxidant properties. The presence of the dienol moiety in **Hepta-1,6-dien-4-ol** suggests it could be a subject of interest for biological screening.



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Caption: Generalized metabolic pathway of an unsaturated alcohol.

Safety Information

Hepta-1,6-dien-4-ol is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a Flammable Liquid, Category 3. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Hepta-1,6-dien-4-ol is a versatile chemical intermediate with applications in the synthesis of complex organic molecules, including heterocyclic compounds and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological

activities and metabolic pathways may reveal new applications in drug discovery and development.

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